MCHr1 antagonist 1 MCHr1 antagonist 1
Brand Name: Vulcanchem
CAS No.: 391610-37-0
VCID: VC0006910
InChI: InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)
SMILES: COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
Molecular Formula: C₂₈H₃₃F₂N₅O₅
Molecular Weight: 557.6 g/mol

MCHr1 antagonist 1

CAS No.: 391610-37-0

VCID: VC0006910

Molecular Formula: C₂₈H₃₃F₂N₅O₅

Molecular Weight: 557.6 g/mol

* For research use only. Not for human or veterinary use.

MCHr1 antagonist 1 - 391610-37-0

CAS No. 391610-37-0
Product Name MCHr1 antagonist 1
Molecular Formula C₂₈H₃₃F₂N₅O₅
Molecular Weight 557.6 g/mol
IUPAC Name methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)
Standard InChIKey FFXFCSQUTLDLAR-UHFFFAOYSA-N
SMILES COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
Canonical SMILES COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
Synonyms MCHr1 antagonist 1
Reference [1]. Selective melanin concentrating hormone-1 (MCH1) receptor antagonists and uses thereof. US 20030069261 A1
PubChem Compound 10196547
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator